A-770041 - 1140478-96-1

A-770041

Catalog Number: EVT-8215121
CAS Number: 1140478-96-1
Molecular Formula: C34H39N9O3
Molecular Weight: 621.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[4-[1-[4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-3-pyrazolo[3,4-d]pyrimidinyl]-2-methoxyphenyl]-1-methyl-2-indolecarboxamide is an aromatic amide.
Source and Classification

A-770041 was developed through a collaborative effort in pharmaceutical research, focusing on identifying compounds that can effectively inhibit specific enzymes or receptors involved in disease processes. Its classification as a small molecule inhibitor places it within a broader category of drugs that are designed to interfere with the function of proteins or enzymes at a molecular level.

Synthesis Analysis

Methods and Technical Details

The synthesis of A-770041 involves several steps, typically starting from commercially available precursors. The process may include:

  1. Formation of Key Intermediates: Initial reactions often lead to the formation of key intermediates that serve as building blocks for the final compound.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and solubility of the compound.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The detailed synthetic route may vary based on the specific research goals and optimization strategies employed by chemists.

Molecular Structure Analysis

Structure and Data

A-770041 possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be described as follows:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific structure)
  • Molecular Weight: Approximately [insert molecular weight]
  • Structural Features: The compound features [describe notable structural elements, such as rings, chains, or functional groups].

The three-dimensional conformation of A-770041 plays a critical role in its interaction with biological targets, influencing its efficacy and specificity.

Chemical Reactions Analysis

Reactions and Technical Details

A-770041 undergoes several chemical reactions that are essential for its activity:

Understanding these reactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Mechanism of Action

Process and Data

The mechanism of action of A-770041 is primarily centered around its ability to inhibit specific enzymes or receptors involved in disease pathways. This inhibition can lead to:

  • Reduced Inflammation: By blocking inflammatory mediators, A-770041 may alleviate symptoms associated with autoimmune diseases.
  • Modulation of Immune Response: The compound can potentially restore balance in immune function, making it beneficial in conditions characterized by immune dysregulation.

Data from preclinical studies support these mechanisms, demonstrating significant changes in biomarker levels associated with inflammation and immune response upon administration of A-770041.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A-770041 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: A-770041 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: [Insert melting point if available]

These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

Scientific Uses

A-770041 has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a candidate for drug development targeting autoimmune diseases.
  2. Biochemical Studies: Used in studies aimed at understanding the biochemical pathways involved in inflammation.
  3. Preclinical Trials: A-770041 is being evaluated in preclinical models to assess its efficacy and safety profile before advancing to clinical trials.

The ongoing research surrounding A-770041 highlights its promise as a therapeutic agent, contributing to advancements in treatments for complex diseases.

Molecular Pharmacology and Target Engagement

Kinase Selectivity and Inhibition Profiling of A-770041

Structural Basis for Lymphocyte-Specific Protein Tyrosine Kinase Specificity Over Src-Family Kinases (Fyn, Src, Fgr)

A-770041 (1-methyl-1H-indole-2-carboxylic acid {4-{1-[4-(4-acetyl-piperazin-1-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl}-amide) exhibits exceptional selectivity for Lymphocyte-Specific Protein Tyrosine Kinase (Lck) within the Src kinase family. This selectivity arises from its pyrazolo[3,4-d]pyrimidine core, which occupies the ATP-binding pocket of Lck while exploiting unique structural features in the kinase’s hinge region. The compound’s cyclohexyl-piperazine moiety projects into a hydrophobic region adjacent to the gatekeeper residue, a domain where Lck diverges sterically and electrostatically from homologous kinases like Fyn and Src. Molecular modeling studies reveal that A-770041 establishes critical hydrogen bonds with Leu273 and Glu288 in Lck, residues not conserved in Fyn or Src. Additionally, the methoxy-phenyl group of A-770041 interacts with a shallow hydrophobic cleft specific to the inactive conformation of Lck, further enhancing selectivity [1] [2].

Table 1: Inhibition Profiles of A-770041 Against Src-Family Kinases

KinaseIC₅₀ (μM)Selectivity Ratio (vs. Lck)
Lymphocyte-Specific Protein Tyrosine Kinase0.1471.0 (reference)
Fyn44.1300-fold less selective
Src9.162-fold less selective
Fgr14.196-fold less selective

Data derived from enzymatic assays at 1 mM ATP concentration [1] [3] [6].

ATP-Competitive Binding Mechanisms and Half Maximal Inhibitory Concentration Comparisons

A-770041 functions as a reversible ATP-competitive inhibitor, directly competing with ATP for binding at Lck’s catalytic cleft. Binding kinetics demonstrate that A-770041 achieves a half maximal inhibitory concentration of 147 nM against purified Lymphocyte-Specific Protein Tyrosine Kinase under physiologically relevant ATP conditions (1 mM). This potency stems from its slow dissociation rate and high binding affinity, facilitated by structural complementarity with the ATP-binding site’s deep hydrophobic pocket. The compound’s aminopyrazole group forms a bidentate hydrogen bond with the kinase hinge region, while its indole-carboxamide substituent induces conformational changes that stabilize the inactive DFG-out state of Lymphocyte-Specific Protein Tyrosine Kinase—a mechanism distinct from broader-spectrum Src inhibitors like dasatinib. Kinetic analyses confirm classical competitive inhibition patterns via Lineweaver-Burk plots, with a Ki value of 82 nM. Notably, the inhibitor’s binding is entropy-driven, leveraging hydrophobic interactions to offset the entropic penalty of ATP displacement [1] [3] [7].

Off-Target Kinase Screening and Selectivity Thresholds

Comprehensive kinome-wide profiling (covering >300 kinases) using chemical proteomic approaches (KiNativ® platform) confirms A-770041’s high selectivity. At concentrations ≤1 μM, the compound engages only three off-targets: Her2 (24% inhibition), Lyn (36% inhibition), and Her3 (covalent modification via Cys721). This represents a selectivity threshold >60-fold over 97% of the kinome. Crucially, cellular selectivity was validated using interleukin-2 suppression assays in primary T-cells, where A-770041 exhibited an half maximal inhibitory concentration of 80 nM—aligning with its enzymatic half maximal inhibitory concentration for Lymphocyte-Specific Protein Tyrosine Kinase—while requiring 20-fold higher concentrations to modulate Her2-dependent signaling. The compound’s selectivity index (ratio of half maximal inhibitory concentration for closest off-target Fyn to Lymphocyte-Specific Protein Tyrosine Kinase) is 300:1, establishing a therapeutic window for Lymphocyte-Specific Protein Tyrosine Kinase-specific cellular effects [4] [6] [7].

Table 2: Major Off-Target Kinases Identified in Chemical Proteomic Screens

KinaseInhibition at 1 μM (%)Cellular Relevance
Her224Non-covalent, negligible functional impact
Lyn36Transient inhibition in B-cells
Her3100 (covalent)Irreversible modification at Cys721

Data from competitive binding assays using immobilized A-770041 analog [7].

Cellular target engagement was further verified through phosphoproteomics in Jurkat T-cells, where A-770041 (500 nM, 2-hour exposure) suppressed phosphorylation of Lymphocyte-Specific Protein Tyrosine Kinase substrates (e.g., ζ-chain-associated protein kinase 70, linker for activation of T-cells) without altering Src or Fyn substrate phosphorylation. This functional selectivity underscores its precision for Lymphocyte-Specific Protein Tyrosine Kinase-dependent signaling nodes [1] [3].

Properties

CAS Number

1140478-96-1

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.